Sisomicin Sulfate is a broad-spectrum aminoglycoside antibiotic. [] It is isolated from Micromonospora inyoensis. [] Sisomicin Sulfate is structurally similar to gentamicin but possesses a unique unsaturated diamino sugar. [] Notably, among aminoglycoside antibiotics, Sisomicin Sulfate demonstrates the highest activity against gram-positive bacteria. []
The synthesis of sisomicin sulfate involves several technical steps, primarily through fermentation processes. The production begins with the cultivation of Micromonospora danubiensis in a nutrient-rich medium under aerobic conditions. The process typically requires:
A detailed method includes:
Sisomicin sulfate has a complex molecular structure typical of aminoglycosides. Its structure can be represented as follows:
The structure includes an unsaturated sugar ring which contributes to its biological activity . The crystal structure has been studied extensively, revealing insights into its binding mode at the molecular level.
Sisomicin sulfate undergoes several chemical reactions pertinent to its function as an antibiotic:
These reactions are significant in understanding both the pharmacological activity and stability of sisomicin sulfate in pharmaceutical formulations.
The mechanism through which sisomicin exerts its antibacterial effects involves several key processes:
This mechanism is supported by studies demonstrating that sisomicin exhibits higher binding affinity compared to other aminoglycosides like gentamicin .
Sisomicin sulfate possesses distinct physical and chemical properties that are crucial for its application:
Sisomicin sulfate is primarily used in clinical settings as an antibiotic treatment for severe infections caused by gram-negative bacteria. Its applications include:
Sisomicin sulfate is a semi-synthetic aminoglycoside antibiotic derived from the fermentation broth of Micromonospora inyoensis. Its core structure consists of a 2-deoxystreptamine ring linked to two aminosugar moieties: garosamine at position 4 and a unique unsaturated purpurosamine ring at position 6. This unsaturated diaminosugar component (4,5-dehydro-L-pyranosyloxy) distinguishes sisomicin structurally from gentamicin C1a, contributing to its enhanced antibacterial potency [1] [9]. The sulfate salt form (CAS No. 53179-09-2) features sisomicin molecules complexed with sulfuric acid counterions, forming the stable pharmaceutical compound [3] [4].
The stereochemical configuration is critical for antibacterial activity. Sisomicin contains five chiral centers (positions 1, 2, 3, 4, 6') with specific absolute configurations: 1(R), 2(S), 3(S), 4(R), and 6'(R). The unsaturated bond between C-4' and C-5' in the diaminohexose ring adopts an E (trans) configuration, which enhances ribosomal target affinity compared to saturated analogs. X-ray crystallography confirms that the spatial orientation of the hydroxy and amino groups facilitates hydrogen bonding with the 16S rRNA of the bacterial 30S ribosomal subunit [1] [10].
Table 1: Molecular Specifications of Sisomicin Sulfate
Property | Specification | Source |
---|---|---|
CAS Number | 53179-09-2 | [3] [4] [7] |
Molecular Formula (base) | C₁₉H₃₇N₅O₇ | [3] [9] |
Common Salt Formula | C₁₉H₃₇N₅O₇·2.5H₂SO₄ (MW 692.71) or 2(C₁₉H₃₇N₅O₇)·5H₂SO₄ (MW 1385.45) | [3] [4] |
Key Structural Feature | Unsaturated diamino sugar (4,5-dehydro-L-pyranosyloxy) | [1] [9] |
Chiral Centers | 5 | [10] |
Sisomicin sulfate manifests as a white to almost white crystalline powder with high hygroscopicity. It exhibits exceptional water solubility (≥100 mg/mL) due to its polar aminoglycoside structure and ionic sulfate groups, but remains insoluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol [7] [9]. This solubility profile necessitates parenteral administration in clinical formulations [1].
The compound demonstrates specific optical activity with a rotation angle [α]D²⁰ = +98° to +104° (c=1 in water), reflecting its chiral purity [3] [8]. Stability is highly pH-dependent: maximal stability occurs between pH 4–7, while alkaline conditions accelerate degradation through hydrolysis of glycosidic bonds. Thermal degradation occurs above 80°C, warranting strict cold storage (0–8°C) for long-term preservation [3] [10].
Stability challenges include:
Sisomicin is biosynthesized via aerobic fermentation of Micromonospora inyoensis. The industrial purification process involves:
The sulfate salt formation significantly enhances aqueous solubility and crystallinity compared to the free base. Sulfate ions engage in ionic interactions with the amine groups (pKa ~8–9), forming a stable crystalline lattice that reduces hygroscopicity and facilitates storage [4] [10]. Critical process parameters include temperature control (<40°C during acidification), supersaturation regulation during crystallization, and strict endotoxin monitoring.
Sisomicin sulfate shares core aminoglycoside features with gentamicin and tobramycin but exhibits distinct pharmacological advantages due to its unsaturated ring system:
Table 2: Comparative Analysis of Sisomicin with Other Aminoglycoside Antibiotics
Property | Sisomicin | Gentamicin | Tobramycin | Plazomicin | |
---|---|---|---|---|---|
Molecular Weight (Base) | 447.5 g/mol | 477.6 g/mol | 467.5 g/mol | 539.6 g/mol | |
Key Structural Feature | Unsaturated ring | Saturated ring | Saturated ring | N1-hydroxy modification | |
Anti-staphylococcal Activity | Superior (MIC₉₀ ≤0.5 µg/mL) | Moderate (MIC₉₀ 1–2 µg/mL) | Moderate (MIC₉₀ 1–4 µg/mL) | Enhanced | [1] [9] |
Serum Concentration (1h post-IV; 1mg/kg) | 4.66 ± 1.24 µg/mL | 3.85 ± 0.67 µg/mL | 4.02 ± 0.80 µg/mL | 15.2 µg/mL* | [2] |
Resistance to Enzymes | Susceptible to AAC(3) | Susceptible to AAC(3) | Resists AAC(3) | Resists most AMEs | [1] [6] |
AAC = Aminoglycoside Acetyltransferase; AME = Aminoglycoside Modifying Enzymes; *Plazomicin data from literature |
Antibacterial Spectrum: Sisomicin demonstrates 2–4 fold greater potency against Staphylococcus aureus (including MRSA) than gentamicin due to tighter ribosomal binding. Against Gram-negative bacteria (Pseudomonas aeruginosa, Escherichia coli), its efficacy equals tobramycin but exceeds gentamicin by 30–50% [1] [2]. Crucially, sisomicin retains activity against streptomycin-resistant Enterococcus faecalis when combined with β-lactams, whereas gentamicin fails against high-level resistant strains [6].
Pharmacokinetics: After intravenous infusion (1 mg/kg), sisomicin achieves peak serum concentrations (4.66 µg/mL) surpassing gentamicin (3.85 µg/mL) and tobramycin (4.02 µg/mL). The area under the serum concentration curve (AUC) is 15–20% larger than other aminoglycosides, indicating prolonged exposure [2].
Resistance Profile: Like gentamicin, sisomicin is vulnerable to modification by aminoglycoside-modifying enzymes (AMEs), particularly AAC(3)-I acetyltransferase. However, its unsaturated structure confers relative resistance to ANT(2") nucleotidyltransferase that inactivates tobramycin [1] [6]. Plazomicin, a next-generation aminoglycoside, overcomes these limitations through steric hindrance at key AME target sites.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7